molecular formula C18H28O B12323242 3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-

3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-

Cat. No.: B12323242
M. Wt: 260.4 g/mol
InChI Key: GWLGWWOKIBLQJF-CMDGGOBGSA-N
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Preparation Methods

15,16-Dir-8(17),11-labdadien-13-one can be isolated from natural sources such as Hedychium coronarium The extraction process typically involves solvent extraction followed by chromatographic purification

Chemical Reactions Analysis

15,16-Dir-8(17),11-labdadien-13-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

15,16-Dir-8(17),11-labdadien-13-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 15,16-Dir-8(17),11-labdadien-13-one involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

15,16-Dir-8(17),11-labdadien-13-one is unique among labdane-type diterpenoids due to its specific structure and biological activities. Similar compounds include:

    Labda-8(17),12-dien-15,16-dial: Another labdane-type diterpenoid with different functional groups.

    Labda-8(17),11-dien-13-ol: A related compound with an alcohol group instead of a ketone.

These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the uniqueness of 15,16-Dir-8(17),11-labdadien-13-one.

Properties

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

(E)-4-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)but-3-en-2-one

InChI

InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+

InChI Key

GWLGWWOKIBLQJF-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)/C=C/C1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

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